molecular formula C23H31ClN2O5 B5135971 2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride

2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride

Cat. No.: B5135971
M. Wt: 451.0 g/mol
InChI Key: INKMECLBSRVLBQ-UHFFFAOYSA-N
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Description

2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the nitrophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.

    Formation of the final product: The final step involves the combination of the intermediate products to form the desired compound, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride
  • 3,4-Dimethoxyphenethyl alcohol
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

What sets 2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5.ClH/c1-29-21-10-9-18(14-22(21)30-2)23(11-4-3-5-12-23)16-24-15-20(26)17-7-6-8-19(13-17)25(27)28;/h6-10,13-14,20,24,26H,3-5,11-12,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMECLBSRVLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNCC(C3=CC(=CC=C3)[N+](=O)[O-])O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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